Methyl alpha-cyanocinnamate

Metabolic detoxification Glutathione conjugation Prodrug metabolism

Methyl alpha-cyanocinnamate (CAS 14533-86-9; also cataloged as CAS 3695-84-9 for the (E)-isomer), systematically named methyl (E)-2-cyano-3-phenylacrylate, is a cyano-substituted cinnamate ester with molecular formula C11H9NO2 and molecular weight 187.19 g/mol. It belongs to the α-cyanocinnamate class, characterized by a conjugated phenyl–acrylate system bearing an electron-withdrawing cyano group at the α-position and a methyl ester at the carboxyl terminus.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 14533-86-9
Cat. No. B170538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-cyanocinnamate
CAS14533-86-9
SynonymsMethyl (E)-2-Cyano-3-phenylacrylate
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=CC=C1)C#N
InChIInChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
InChIKeyXLNFLJOWTRDNCX-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Alpha-Cyanocinnamate (CAS 14533-86-9): Baseline Identity and Compound Class for Research Procurement


Methyl alpha-cyanocinnamate (CAS 14533-86-9; also cataloged as CAS 3695-84-9 for the (E)-isomer), systematically named methyl (E)-2-cyano-3-phenylacrylate, is a cyano-substituted cinnamate ester with molecular formula C11H9NO2 and molecular weight 187.19 g/mol . It belongs to the α-cyanocinnamate class, characterized by a conjugated phenyl–acrylate system bearing an electron-withdrawing cyano group at the α-position and a methyl ester at the carboxyl terminus [1]. The compound is synthesized predominantly via Knoevenagel condensation of benzaldehyde with methyl cyanoacetate, yielding the thermodynamically favored (E)-isomer as a crystalline solid (mp 87–93 °C) [2]. Its structural features place it at the intersection of cinnamate natural product derivatives and synthetic cyanoacrylate scaffolds, making it a key intermediate in medicinal chemistry, agrochemical discovery, and materials science [1].

Why Methyl Alpha-Cyanocinnamate Cannot Be Casually Swapped with Its Closest Analogs


Procurement decisions for α-cyanocinnamate derivatives cannot rely on class-level assumptions because small structural perturbations—methyl vs. ethyl ester, free acid vs. ester, presence or absence of the α-cyano group—produce non-linear changes in metabolic reactivity, genotoxicity profile, and physicochemical handling properties [1][2]. The methyl ester of α-cyanocinnamic acid demonstrates a unique discordance between the parent ester and its free acid metabolite (CPA): the ester is inert toward glutathione in vitro, whereas CPA directly depletes GSH and N-acetylcysteine [1]. Similarly, the phenyl-substituted α-cyanocinnamate scaffold is non-mutagenic in the Ames TA100 strain, whereas the unsubstituted methyl 2-cyanoacrylate monomer—a structurally related commercial adhesive—is unequivocally mutagenic [2]. These discontinuities mean that replacing methyl α-cyanocinnamate with ethyl α-cyanocinnamate, CPA, or methyl cinnamate alters not just potency but the entire experimental or process risk profile. The quantitative evidence below validates these differentiation points.

Quantitative Differentiation Evidence for Methyl Alpha-Cyanocinnamate (CAS 14533-86-9) Against Closest Analogs


Glutathione Reactivity: Methyl Ester Preserves GSH Integrity While the Free Acid (CPA) Depletes It

In a direct comparative in vitro incubation study, methyl α-cyanocinnamate demonstrated complete metabolic inertness toward glutathione (GSH), whereas its hydrolysis product and close structural analog 2-cyano-3-phenylacrylic acid (CPA) actively depleted GSH and N-acetylcysteine under identical non-enzymic conditions [1]. Specifically, following incubation of methyl α-cyanocinnamate with GSH under both non-enzymic and enzymic conditions, 100% of the GSH was recovered [1]. In contrast, incubation of CPA under the same non-enzymic conditions resulted in measurable depletion of GSH and N-acetylcysteine [1]. This difference is therapeutically and toxicologically meaningful because GSH depletion is a hallmark of cellular oxidative stress and electrophile-mediated toxicity. The ester therefore acts as a 'masked' form that avoids the direct thiol reactivity of the free acid, while still serving as a prodrug via carboxylesterase-mediated hydrolysis in vivo [1]. This finding was further corroborated by the observation that administration of the carboxylesterase inhibitor tri-ortho-tolyl phosphate to rats shifted the metabolic fate of methyl α-cyanocinnamate, confirming the ester's dependence on enzymatic activation [1].

Metabolic detoxification Glutathione conjugation Prodrug metabolism In vitro toxicology

Bacterial Mutagenicity: Phenyl-Substituted α-Cyanocinnamate Is Non-Mutagenic Versus Mutagenic Methyl 2-Cyanoacrylate Adhesives

The Rietveld et al. (1987) comparative mutagenicity study directly assessed three methyl 2-cyano-3-phenylacrylates (the class encompassing methyl α-cyanocinnamate) alongside three alkyl 2-cyanoacrylate adhesives in the Salmonella/microsome assay [1]. In the standard plate incorporation test with S. typhimurium strain TA100, the methyl 2-cyanoacrylate adhesives were unequivocally mutagenic both with and without Aroclor 1254-induced rat-liver S9 metabolic activation [1]. By contrast, the methyl 2-cyano-3-phenylacrylates—including methyl α-cyanocinnamate—did not exhibit mutagenic activity in strain TA100 [1]. The toxicity toward the bacterial tester strain was also markedly different: methyl 2-cyanoacrylate adhesives showed toxicity exceeding 500 μg/plate, whereas the phenyl-substituted analogs were comparatively less toxic [1]. Notably, within the phenylacrylate subset, only the 2-bromophenyl derivative displayed direct mutagenic action (strain TA1535), indicating that the unsubstituted phenyl ring of methyl α-cyanocinnamate is an important structural determinant of the non-mutagenic profile [1]. The authors concluded that the bacterial toxicity and mutagenicity of methyl 2-cyanoacrylate adhesives are attributable to the methyl 2-cyanoacrylate monomer itself—a liability absent from the phenyl-substituted scaffold [1].

Genotoxicity Ames test Salmonella/microsome assay Cyanoacrylate toxicology

Physicochemical Handling: Melting Point and Crystallinity Differentiate Methyl from Ethyl Ester and Free Acid Analogs

The melting point of methyl α-cyanocinnamate (87–93 °C) occupies an intermediate position between the low-melting ethyl ester analog (ethyl α-cyanocinnamate, mp 49–53 °C) and the high-melting free acid (CPA, mp 180–184 °C), a property that has direct consequences for solid-state handling, formulation, and purification . The methyl ester crystallizes as a well-defined monoclinic solid (space group P21/c or C2/c, depending on the polymorph) and has been characterized by single-crystal X-ray diffraction, providing unit cell parameters of a = 12.386(2) Å, b = 8.237(1) Å, c = 19.320(2) Å, β = 98.49(5)° for one polymorph [1]. A second polymorph of methyl cyanocinnamate was also identified and characterized crystallographically [2]. The ethyl ester, by contrast, melts near 50 °C—close to ambient handling temperatures in many laboratories—increasing the risk of inadvertent melting, agglomeration, or phase changes during storage and weighing . The free acid CPA melts at approximately 181 °C, requiring significantly higher temperatures for melt-processing and exhibiting lower solubility in many organic solvents than the methyl ester . The calculated logP (XLogP3 = 2.10; ACD/LogP = 1.83) and topological polar surface area (50.09 Ų) of the methyl ester further differentiate it from the more polar free acid (tPSA 61.09 Ų) [3].

Physicochemical properties Melting point Crystallinity Formulation development

Synthetic Efficiency: K2NiP2O7-Catalyzed Knoevenagel Route Delivers High Yields in Short Reaction Times

The K2NiP2O7-catalyzed Knoevenagel condensation of benzaldehyde with methyl cyanoacetate produces methyl (E)-α-cyanocinnamate derivatives in 40 minutes with isolated yields of 71.65–83.45% [1]. This catalyst system is notable for producing pure crystalline products uncontaminated by side products or stereoisomers, with the (E)-configuration exclusively obtained [1]. The method was validated across several benzaldehyde substrates including chlorinated derivatives (methyl 2-chlorocyanocinnamate, methyl 2,4-dichlorocyanocinnamate), and the products—including a new polymorph of methyl cyanocinnamate—were characterized by single-crystal X-ray diffraction [1]. Compared to traditional Knoevenagel protocols that employ homogeneous bases (piperidine, pyridine, ammonium acetate) and often require longer reaction times (2–24 h) or produce mixtures of (E)- and (Z)-isomers, the K2NiP2O7 heterogeneous catalytic system offers distinct advantages in reaction time, stereochemical purity, and ease of product isolation by direct crystallization [1][2]. While a direct head-to-head yield comparison under identical conditions against alternative catalysts is not available from a single study, the reported yields place this method among the higher-performing Knoevenagel procedures for this substrate class [2].

Knoevenagel condensation Heterogeneous catalysis Process chemistry Green synthesis

Metabolic Prodrug Pathway: Carboxylesterase-Dependent Activation Distinguishes Methyl Ester from Pre-Hydrolyzed Free Acid CPA

The in vivo metabolic fate of methyl α-cyanocinnamate is fundamentally determined by its ester prodrug status: the compound undergoes carboxylesterase-mediated hydrolysis to generate 2-cyano-3-phenylacrylic acid (CPA) as the key metabolic intermediate, which then undergoes further conjugation to thioether adducts [1]. Direct experimental evidence for this pathway comes from a pharmacological intervention study: when rats were pre-treated with the carboxylesterase inhibitor tri-ortho-tolyl phosphate (TOTP) prior to a single i.p. injection of methyl α-cyanocinnamate, the urinary metabolic profile shifted dramatically—SCN⁻ excretion increased while thioether excretion was no longer significant [1]. This demonstrates that when ester hydrolysis is blocked, the intact methyl ester is diverted toward an alternative metabolic route involving cyanide release (SCN⁻ is the terminal detoxification product of CN⁻), a pathway not accessible to the pre-hydrolyzed free acid CPA [1]. Furthermore, the free acid CPA itself directly conjugates with and depletes GSH and N-acetylcysteine in vitro, whereas the intact methyl ester does not (see Evidence Item 1) [1]. Thus, the methyl ester and the free acid are not metabolically interchangeable: the ester requires enzymatic activation to CPA, creating a temporal and tissue-dependent delay in the generation of the reactive thiol-conjugating species, while simultaneously opening a competing cyanide-liberating pathway when esterases are inhibited or saturated [1].

Prodrug metabolism Carboxylesterase Pharmacokinetics In vivo metabolism

Procurement-Driven Application Scenarios Where Methyl Alpha-Cyanocinnamate (CAS 14533-86-9) Provides Differentiated Value


Medicinal Chemistry: Kinase Inhibitor and Tyrphostin Scaffold Development

The α-cyanocinnamate scaffold, including its methyl ester form, serves as the core pharmacophore for styryl-based tyrosine kinase inhibitors (tyrphostins) and mitochondrial pyruvate carrier (MPC) modulators. Methyl α-cyanocinnamate provides the foundational (E)-configured cyanoacrylate electrophile with a methyl ester that can be retained for pharmacokinetic tuning or hydrolyzed in situ to the active CPA warhead . Unlike the free acid CPA, the methyl ester avoids direct GSH depletion in vitro, enabling cleaner SAR interpretation in cell-based kinase inhibition assays where oxidative stress confounds must be minimized . Furthermore, the non-mutagenic profile in the Ames TA100 strain differentiates this scaffold from unsubstituted cyanoacrylate electrophiles, making it a safer starting point for hit-to-lead campaigns targeting kinase-dependent cancers or metabolic disorders .

Agrochemical Discovery: Nematicidal Lead Optimization Using the Cyanocinnamate Pharmacophore

The α-cyanocinnamate ester class has demonstrated nematicidal activity against Bursaphelenchus xylophilus, the causative agent of pine wilt disease. Ethyl α-cyanocinnamate exhibited a 24 h LC50 of 0.224–0.502 mg/mL in direct contact bioassays, placing it among compounds with potent nematicidal activity . Methyl α-cyanocinnamate, as the lower homolog, offers a distinct physicochemical profile—higher melting point (87–93 °C vs. 49–53 °C for the ethyl ester), lower logP (2.10 vs. 2.16 for the ethyl ester), and smaller molecular volume—which can be exploited for structure-activity relationship (SAR) studies aimed at optimizing soil mobility, volatility, and formulation stability . The high-yielding, stereoselective Knoevenagel synthesis (71.65–83.45% in 40 min) further supports the methyl ester as a cost-efficient entry point for analogue library construction in agrochemical lead optimization programs .

Toxicology and Drug Safety: Differentiating Cyanoacrylate Genotoxicity Risk in Preclinical Screening Panels

For contract research organizations (CROs) and pharmaceutical toxicology groups that include cyanoacrylate-related compounds in genotoxicity screening cascades, methyl α-cyanocinnamate serves as a critical comparator substance. The Rietveld et al. (1987) study establishes that the phenyl-substituted α-cyanocinnamate scaffold lacks mutagenic activity in S. typhimurium TA100, in direct contrast to methyl 2-cyanoacrylate monomer . This evidence justifies the inclusion of methyl α-cyanocinnamate as a structurally matched negative control when evaluating the genotoxic potential of novel cyanoacrylate-based biomaterials, adhesives, or drug delivery polymers. Additionally, its distinct metabolic pathway—ester hydrolysis to CPA followed by thioether conjugation, with no GSH depletion from the intact ester—provides a cleaner metabolic baseline than CPA for in vitro toxicity assays where thiol-reactive artifacts must be excluded .

Crystalline Intermediate for Organic Synthesis: Leveraging Polymorph Characterization for Solid-Phase Process Chemistry

Methyl α-cyanocinnamate has been thoroughly characterized in the solid state, with at least two polymorphs identified by single-crystal X-ray diffraction . The availability of detailed crystallographic data—including unit cell parameters, space group assignments, and calculated densities (1.214 g/cm³ from one structural determination)—makes this compound an attractive crystalline intermediate for solid-phase synthesis workflows, mechanochemical reactions, or co-crystal engineering studies . The melting point of 87–93 °C provides a practical thermal window for melt-phase reactions without the risk of thermal degradation at the elevated temperatures required for the free acid CPA (mp ~181 °C) . Furthermore, the K2NiP2O7-catalyzed synthesis delivers the product directly in crystalline form without chromatographic purification, enabling scalable procurement and process development .

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